molecular formula C10H11NO3S B2438506 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 210827-17-1

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2438506
CAS No.: 210827-17-1
M. Wt: 225.26
InChI Key: SVJWMNJVXORSBP-UHFFFAOYSA-N
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Description

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a versatile small molecule scaffold used in various scientific research and industrial applications. This compound is characterized by its unique structure, which includes a naphthalene ring system with an oxo group and a sulfonamide group. It has garnered interest due to its potential therapeutic applications and its role in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6,7,8-tetrahydronaphthalene, which is then oxidized to introduce the oxo group at the 8th position.

    Sulfonamide Formation:

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process includes:

    Catalysts: Use of specific catalysts to enhance the reaction rate and selectivity.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to facilitate the desired chemical transformations.

    Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group to a hydroxyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Substitution Reagents: Various sulfonyl chlorides or amines for substitution reactions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in chemical synthesis or pharmaceutical development.

Scientific Research Applications

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl 8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but with a carboxylate group instead of a sulfonamide group.

    5-oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide: Similar structure but with a different position of the oxo group.

Uniqueness

8-Oxo-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

8-oxo-6,7-dihydro-5H-naphthalene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3S/c11-15(13,14)8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJWMNJVXORSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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